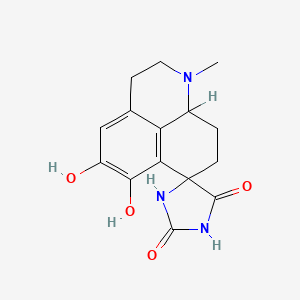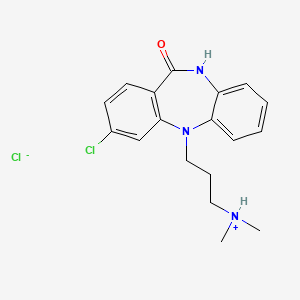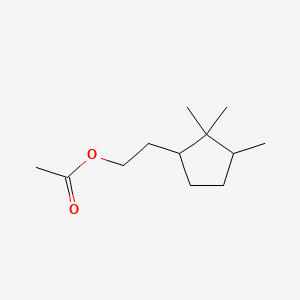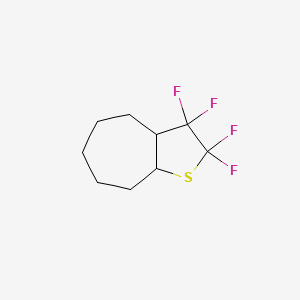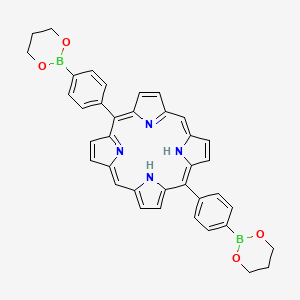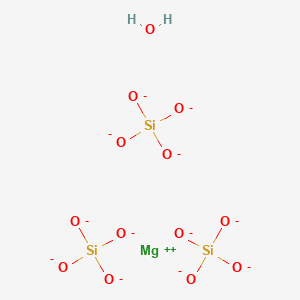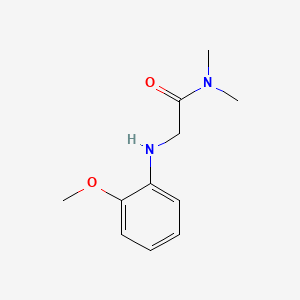![molecular formula C9H12O3 B13737353 [(Phenylmethoxy)methoxy]methanol CAS No. 35445-70-6](/img/structure/B13737353.png)
[(Phenylmethoxy)methoxy]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Phenylmethoxy)methoxy]methanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenyl group attached to a methoxymethoxy group, which is further connected to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Phenylmethoxy)methoxy]methanol typically involves the reaction of phenol with formaldehyde and methanol under controlled conditions. One common method is the Williamson ether synthesis, where phenol is first converted to phenoxide ion using a strong base like sodium hydroxide. This phenoxide ion then reacts with methoxymethyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where phenol, formaldehyde, and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[(Phenylmethoxy)methoxy]methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Phenylmethoxyacetic acid or phenylmethoxyacetaldehyde.
Reduction: Phenylmethanol or methoxybenzene.
Substitution: Various substituted phenylmethoxy compounds depending on the nucleophile used.
Scientific Research Applications
[(Phenylmethoxy)methoxy]methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Used in the production of polymers, resins, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of [(Phenylmethoxy)methoxy]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions, while the methoxymethoxy group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its combination of a phenyl group with a methoxymethoxy group and a methanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
35445-70-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
phenylmethoxymethoxymethanol |
InChI |
InChI=1S/C9H12O3/c10-7-12-8-11-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
POVJSJMXWVTKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCOCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


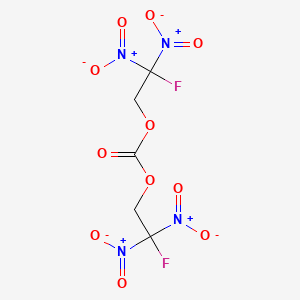
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)


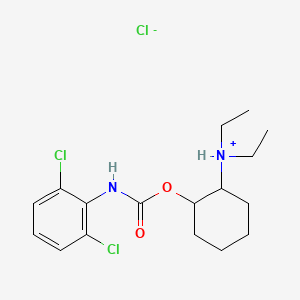
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
